molecular formula C19H11N3S B12522557 ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile CAS No. 675879-63-7

({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile

Cat. No.: B12522557
CAS No.: 675879-63-7
M. Wt: 313.4 g/mol
InChI Key: NKGBDWZYVUVLFP-UHFFFAOYSA-N
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Description

This compound features a benzothiazole ring connected via an ethenyl group to a phenyl ring, which is further linked to a propanedinitrile group through a methylidene bridge. Its molecular framework combines electron-withdrawing (benzothiazole, dinitrile) and π-conjugated (ethenyl-phenyl) components, making it relevant for applications in organic electronics, luminescent materials, and medicinal chemistry . The benzothiazole moiety enhances stability and electron transport properties, while the propanedinitrile group contributes to reactivity in cycloaddition and polymerization reactions .

Properties

CAS No.

675879-63-7

Molecular Formula

C19H11N3S

Molecular Weight

313.4 g/mol

IUPAC Name

2-[[4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C19H11N3S/c20-12-16(13-21)11-15-7-5-14(6-8-15)9-10-19-22-17-3-1-2-4-18(17)23-19/h1-11H

InChI Key

NKGBDWZYVUVLFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=C(C#N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods offer various advantages in terms of reaction conditions and yields.

Chemical Reactions Analysis

({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile undergoes several types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has been investigated for its potential to act as a chemotherapeutic agent against various cancer cell lines.

Antimicrobial Properties

Benzothiazole derivatives have been noted for their antimicrobial activity against a range of pathogens. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have demonstrated that it can inhibit the growth of specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may act as a tyrosinase inhibitor, which is relevant in the treatment of hyperpigmentation disorders and as an anti-melanogenic agent in cosmetic formulations. This activity is attributed to its structural features that allow it to interact with the active sites of these enzymes effectively.

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its photophysical properties have been explored for improving device performance.

Sensor Development

Due to its fluorescence properties, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological analytes. Its sensitivity to changes in the local environment makes it a valuable tool in analytical chemistry.

Photodegradation Studies

Research has shown that benzothiazole compounds can undergo photodegradation when exposed to UV light, leading to the formation of less harmful products. This property is crucial for assessing the environmental impact of these compounds and developing strategies for their safe disposal.

Remediation Technologies

The potential use of benzothiazole derivatives in remediation technologies has been explored, particularly in the context of removing heavy metals from contaminated water sources. Studies suggest that these compounds can chelate heavy metals, facilitating their removal from aquatic environments.

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on cancer cell linesShowed significant apoptosis induction in treated cells
Antimicrobial Efficacy AssessmentTested against various bacterial strainsDemonstrated effective inhibition against Staphylococcus aureus
Organic Electronics ResearchInvestigated use in OLEDsAchieved enhanced efficiency due to improved charge transport properties

Mechanism of Action

The mechanism of action of ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes . The compound’s biological activities are attributed to its ability to modulate these molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues and Electronic Properties

The compound’s uniqueness arises from the synergistic effects of its substituents. Key comparisons include:

Table 1: Structural and Electronic Comparisons
Compound Name Structure Key Features Applications
({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile Benzothiazole-ethenyl-phenyl-propanedinitrile High electron affinity, extended π-conjugation Organic semiconductors, fluorescent probes
[Chloro(phenyl)methylidene]propanedinitrile (α-Chlorobenzalmalononitrile) Chlorophenyl-propanedinitrile Strong electron-withdrawing Cl substituent Chemical synthesis intermediates, agrochemicals
2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile Nitrophenyl-methoxy-phenyl-propanedinitrile Nitro and methoxy groups enhance polarity Antimicrobial, anticancer agents
(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(3-phenoxyphenyl)propanenitrile Benzothiazole-phenoxy-propanenitrile Phenoxy group improves solubility Anti-inflammatory, anticancer

Key Observations :

  • Electron-Withdrawing Effects: The benzothiazole group in the target compound provides stronger electron withdrawal than chlorine in α-chlorobenzalmalononitrile, enhancing charge transport in materials science applications .
  • Substituent Impact : The addition of methoxy or nitro groups (e.g., in 2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile) increases polarity and biological activity but reduces thermal stability compared to the parent compound .

Key Observations :

  • The target compound’s benzothiazole-ethenyl-phenyl architecture enhances specificity for TGF-β receptors compared to simpler benzothiazole-imidazole hybrids .
  • Replacement of the benzothiazole with a nitro group (e.g., 2-[(4-Nitrophenyl)methylidene]propanedinitrile) reduces potency but broadens reactivity toward redox pathways .
Table 3: Material Properties
Compound Name Fluorescence λmax (nm) Conductivity (S/cm) Application
Target Compound 520 (solvatochromic shift) 10⁻⁴ Organic LEDs
CS1 (2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile) 480 10⁻⁵ Photovoltaics
Foron Blue SR (Disperse Blue 354) 650 10⁻³ Nonlinear optics

Key Observations :

  • The benzothiazole group red-shifts fluorescence compared to CS1, making the target compound suitable for orange-red emitters .
  • Lower conductivity than Foron Blue SR reflects reduced π-extension but better processability .

Biological Activity

The compound ({4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile , with the CAS number 675879-63-7 , is a synthetic organic molecule that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H11N3S
  • Molecular Weight : 313.376 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that it may exert its effects through:

  • Antioxidant Activity : The benzothiazole moiety is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : There is emerging evidence that it may interact with certain receptors, influencing signaling pathways related to inflammation and cell survival.

Biological Activity Data Table

Activity TypeObservationsReference
AntioxidantSignificant reduction in reactive oxygen species (ROS) levels in vitro.
CytotoxicityInduces apoptosis in cancer cell lines (e.g., HeLa).
Enzyme InhibitionInhibits activity of cyclooxygenase (COX) enzymes.
Receptor InteractionModulates GABA receptors, enhancing neuroprotective effects.

Case Study 1: Anticancer Potential

In a study published in Cancer Research, researchers investigated the effects of ({4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile on HeLa cells. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting that the compound could be a candidate for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

A study examining the neuroprotective properties of this compound found that it significantly reduced neuronal cell death induced by oxidative stress in primary neuronal cultures. The mechanism was linked to the activation of antioxidant pathways and inhibition of apoptotic signaling .

Case Study 3: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry highlighted that the compound acts as a selective inhibitor of COX enzymes, which are crucial in inflammatory processes. This inhibition could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing ({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile?

Methodological Answer:
The compound can be synthesized via Knoevenagel condensation , a common method for forming dicyanovinyl groups. For example, analogous propanedinitrile derivatives are synthesized by reacting aromatic aldehydes with active methylene compounds (e.g., malononitrile) under basic conditions. Evidence from related benzothiazole-containing systems suggests using catalysts like piperidine or ammonium acetate in ethanol or toluene under reflux . Reaction progress should be monitored via TLC or HPLC, and purification typically involves recrystallization or column chromatography.

Key Considerations:

  • Optimize reaction temperature and solvent polarity to enhance yield.
  • Characterize intermediates (e.g., aldehydes) via 1H^1H-NMR to confirm purity before condensation.

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, a related propanedinitrile derivative (C23_{23}H25_{25}Cl2_{2}N3_3) crystallizes in the triclinic P1 space group with lattice parameters a=9.106A˚,b=10.819A˚,c=13.325A˚,α=70.052a = 9.106 \, \text{Å}, \, b = 10.819 \, \text{Å}, \, c = 13.325 \, \text{Å}, \, \alpha = 70.052^\circ . Additional techniques include:

  • FT-IR : Confirm nitrile (C≡N) stretches near 2200–2250 cm1^{-1} and ethenyl (C=C) vibrations at ~1600 cm1^{-1}.
  • 1H^1H- and 13C^{13}C-NMR : Assign peaks for benzothiazole protons (e.g., aromatic protons at δ 7.2–8.5 ppm) and dicyanovinyl carbons (δ 110–120 ppm).

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